molecular formula C12H20N4O B13448599 2-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine

2-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine

Cat. No.: B13448599
M. Wt: 236.31 g/mol
InChI Key: KSFQMIBMMSGCQI-UHFFFAOYSA-N
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Description

2-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine typically involves the reaction of 2-chloropyridine-3-amine with 1-(2-methoxyethyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce secondary amines, and substitution reactions can result in various substituted piperazine derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological targets, such as receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine is unique due to its specific substitution pattern on the piperazine ring and the presence of a pyridine moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C12H20N4O

Molecular Weight

236.31 g/mol

IUPAC Name

2-[4-(2-methoxyethyl)piperazin-1-yl]pyridin-3-amine

InChI

InChI=1S/C12H20N4O/c1-17-10-9-15-5-7-16(8-6-15)12-11(13)3-2-4-14-12/h2-4H,5-10,13H2,1H3

InChI Key

KSFQMIBMMSGCQI-UHFFFAOYSA-N

Canonical SMILES

COCCN1CCN(CC1)C2=C(C=CC=N2)N

Origin of Product

United States

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